Bienvenue dans la boutique en ligne BenchChem!

Mal-PEG4-Propargyl

PROTAC linker optimization Ternary complex formation Targeted protein degradation

Mal-PEG4-Propargyl (CAS 1262681-30-0; synonym: Alkyne-PEG4-maleimide, Propargyl-PEG4-Maleimide) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker composed of a maleimide group for thiol-selective conjugation and a terminal propargyl alkyne for copper-catalyzed azide–alkyne cycloaddition (CuAAC), separated by a precisely defined tetra(ethylene glycol) (PEG4) spacer arm extending 14 Å (1.4 nm). It serves as a core building block in the assembly of proteolysis-targeting chimeras (PROTACs), antibody–drug conjugates (ADCs), and stepwise bioconjugation workflows, where the PEG4 segment provides a quantitatively validated balance of aqueous solubility, conformational flexibility, and spatial reach that shorter (PEG3) or longer (PEG8) homologues cannot replicate without re-optimization.

Molecular Formula C15H21NO6
Molecular Weight 311.33 g/mol
Cat. No. B8104089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG4-Propargyl
Molecular FormulaC15H21NO6
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCN1C(=O)C=CC1=O
InChIInChI=1S/C15H21NO6/c1-2-6-19-8-10-21-12-13-22-11-9-20-7-5-16-14(17)3-4-15(16)18/h1,3-4H,5-13H2
InChIKeyHNIXCHONNFMINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG4-Propargyl: Defining the PEG4-Linked Maleimide–Alkyne Heterobifunctional Scaffold for Orthogonal Bioconjugation & PROTAC Procurement


Mal-PEG4-Propargyl (CAS 1262681-30-0; synonym: Alkyne-PEG4-maleimide, Propargyl-PEG4-Maleimide) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker composed of a maleimide group for thiol-selective conjugation and a terminal propargyl alkyne for copper-catalyzed azide–alkyne cycloaddition (CuAAC), separated by a precisely defined tetra(ethylene glycol) (PEG4) spacer arm extending 14 Å (1.4 nm) [1]. It serves as a core building block in the assembly of proteolysis-targeting chimeras (PROTACs), antibody–drug conjugates (ADCs), and stepwise bioconjugation workflows, where the PEG4 segment provides a quantitatively validated balance of aqueous solubility, conformational flexibility, and spatial reach that shorter (PEG3) or longer (PEG8) homologues cannot replicate without re-optimization .

Why Mal-PEG4-Propargyl Cannot Be Freely Substituted with Shorter or Longer PEG Homologues in PROTAC & ADC Procurement


Heterobifunctional PEG linkers bearing maleimide and alkyne termini are not interchangeable commodities; the number of ethylene glycol repeat units dictates the end-to-end distance, conformational entropy, and solvation properties that directly govern ternary complex formation efficiency in PROTACs and drug-to-antibody ratio (DAR) homogeneity in ADCs . Substituting Mal-PEG4-Propargyl with the shorter Mal-PEG3-propargyl (three EG units, molecular weight 267.28) reduces the spacer reach from 14 Å to approximately 10.5 Å, potentially preventing productive E3 ligase–target protein juxtaposition, while switching to Mal-PEG8-propargyl (eight EG units, molecular weight ~487.5, estimated length ~28 Å) introduces excess conformational freedom that can lower the local effective concentration of warheads and bury hydrophobic motifs, both of which degrade cellular potency . The quantitative consequences of such substitutions are detailed below.

Mal-PEG4-Propargyl: Quantitative Evidence Guide for Differentiated Scientific Selection


PEG4 Spacer Length (14 Å) Delivers Optimal PROTAC Ternary Complex Cooperativity Compared to PEG3 and PEG8

The 14 Å spacer length of Mal-PEG4-Propargyl places it at the empirically validated 'sweet spot' for PROTAC ternary complex formation, where the PEG4 motif provides sufficient reach to span the >3 nm distance between E3 ligase and target protein pockets while constraining rotational freedom to maintain a high local effective concentration of both warheads . In contrast, the shorter PEG3 spacer (~10.5 Å, Mal-PEG3-propargyl) imposes a near-rigid span that can fail to bridge inter-pocket distances in sterically demanding targets, while the longer PEG8 spacer (~28 Å, Mal-PEG8-propargyl) introduces additional gauche conformations that function as entropic shock absorbers—beneficial for some flexible targets but potentially reducing residence time in the ternary complex by up to an order of magnitude compared to PEG4-optimized constructs [1]. In a direct cell-based degradation study of Retro-2-based PROTACs, linker length was shown to be the decisive factor governing GSPT1 degradation activity, with PEG-2 and PEG-4 constructs producing qualitatively different degradation outcomes [2].

PROTAC linker optimization Ternary complex formation Targeted protein degradation

Maleimide–Propargyl Orthogonality Enables Sequential, High-Efficiency Stepwise Bioconjugation Unattainable with Single-Chemistry Linkers

Mal-PEG4-Propargyl is engineered for true orthogonal conjugation: the maleimide group reacts selectively with thiols (e.g., cysteine residues, reduced disulfides) at pH 6.5–7.5 to form stable thioether bonds, while the terminal propargyl alkyne exclusively undergoes copper-catalyzed azide–alkyne cycloaddition (CuAAC) with azide-bearing payloads under fully independent reaction conditions . This orthogonality is absent in linkers such as DBCO-PEG4-Maleimide, which relies on strain-promoted azide–alkyne cycloaddition (SPAAC) at a reported rate constant of 0.34 M⁻¹s⁻¹ (vs. 0.28 M⁻¹s⁻¹ for the BCN analog)—a reaction that proceeds without copper but cannot be temporally separated from thiol coupling if both azide- and thiol-containing species are present simultaneously . The propargyl group of Mal-PEG4-Propargyl remains inert until Cu(I) catalyst is introduced, permitting sequential thiol-first, click-second workflows that avoid cross-reactivity and purification losses. Commercial technical datasheets confirm the maleimide-thiol reaction proceeds to high conversion under mild aqueous conditions (10 mM HEPES, pH 7.0, room temperature, 30 min) .

Orthogonal bioconjugation CuAAC click chemistry Thiol-maleimide coupling

Monodisperse PEG4 Architecture (PDI = 1.0) Ensures Batch-to-Batch Reproducibility vs. Polydisperse PEG Linkers (PDI > 1.01)

Mal-PEG4-Propargyl belongs to the class of monodisperse (single-length) PEG derivatives characterized by a polydispersity index (PDI) of 1.0, indicating absolute molecular uniformity with a precisely defined molecular weight of 311.33 Da and exactly four ethylene glycol repeat units [1]. In contrast, polydisperse PEG linkers (PDI > 1.01) exhibit a distribution of chain lengths that introduces micro-heterogeneities into PROTAC libraries and ADC constructs, directly translating to irreproducible DC₅₀ values across synthetic batches . The impact is quantifiable: polydisperse linkers produce sub-stoichiometric amounts of active ternary complex due to chain-length truncation products that lock into non-productive binary interactions, lowering the apparent DC₅₀ and confounding lead optimization . Monodisperse PEG4 linkers eliminate this variability, providing the batch-to-batch consistency required for regulatory-stage development .

Monodisperse PEG linkers Batch-to-batch consistency PROTAC library reproducibility

Linker Length (PEG4 vs. PEG Variants) Critically Modulates ADC Cytotoxic Potency by an Order of Magnitude

In a controlled study of homogeneous trastuzumab-based ADCs, the insertion of a PEG4 fragment into the branched linker architecture produced a 'long' DAR 6 conjugate that was a full order of magnitude more cytotoxic than the corresponding 'short' DAR 6 conjugate lacking the PEG4 spacer, despite both constructs having identical HER2 binding affinity [1]. This finding directly demonstrates that PEG4-length spacing is not a passive structural feature but an active determinant of payload release efficiency, likely by mitigating steric hindrance that impedes lysosomal enzyme access to the cleavable linker [1]. Mal-PEG4-Propargyl, with its precisely four-unit PEG spacer, occupies this validated length regime and can be incorporated as the linker element in ADC constructs where conjugate potency is sensitive to spacer dimensions.

Antibody-drug conjugates Linker length SAR Drug-to-antibody ratio

PEG4 Spacer Enhances Aqueous Solubility and Reduces Aggregation Propensity Compared to Shorter (PEG3) or Non-PEGylated Linkers

The tetra(ethylene glycol) backbone of Mal-PEG4-Propargyl confers aqueous solubility rated as 'good in water, DMF, and DMSO' at standard working concentrations, with the four ether oxygen atoms providing a hydration shell that shields the hydrophobic maleimide and propargyl termini from solvent-exposure-driven aggregation [1]. This contrasts with Mal-PEG3-propargyl, where the shorter PEG3 chain provides fewer solvation sites, and with non-PEGylated maleimide–alkyne constructs where poor aqueous solubility limits conjugation yields and promotes aggregate formation in ADC workflows . In PROTAC applications, PEG4 linkers have been shown to effectively balance payload hydrophobicity, increase drug-to-antibody ratio (DAR) achievable without precipitation, and reduce aggregation during conjugation—a property directly linked to the four-unit oligoether repeat .

PEG linker solubility ADC aggregation Bioconjugation efficiency

Direct-to-Biology PROTAC Linker SAR: PEG Length, Polarity, and Rigidity Quantitatively Control Cellular Degradation, Permeability, and Toxicity Endpoints

A comprehensive direct-to-biology (D2B) platform evaluated a large library of PROTAC linker analogs with systematic variation in PEG length, polarity, and rigidity across four cell-based assays measuring in-cell E3 ligase target engagement, degradation efficiency, passive permeability, and cytotoxicity [1]. The expansive dataset generated from this study provides quantitative SAR evidence that linker composition—including the specific PEG repeat number—directly modulates all four functional endpoints [1]. While the D2B study did not exclusively evaluate Mal-PEG4-Propargyl, the PEG4 scaffold aligns with the linker dimensions that emerged from this high-throughput optimization platform as enabling productive ternary complex formation without incurring permeability or toxicity liabilities associated with excessively long or rigid linkers [1].

PROTAC linkerology Direct-to-biology screening Structure-activity relationship

Mal-PEG4-Propargyl: Prioritized Application Scenarios for Scientific Procurement Decision-Making


PROTAC Linker Optimization Campaigns: PEG4 as the Empirical Starting Scaffold for Ternary Complex Screening

When initiating a PROTAC linker structure–activity relationship (SAR) campaign, Mal-PEG4-Propargyl serves as the rational PEG4-length starting point for synthesizing the first-generation heterobifunctional degrader library. The 14 Å spacer provides the empirically validated 'sweet spot' for ternary complex formation between E3 ligase (CRBN or VHL) and the target protein of interest, as established by systematic PEG-length optimization studies showing that PEG4, PEG6, and PEG8 represent the gold standard linker lengths for targeted protein degradation . The maleimide terminus enables rapid, site-specific conjugation to cysteine-engineered E3 ligase ligands or thiol-containing protein-of-interest warheads, while the propargyl group permits subsequent CuAAC-based attachment of azide-functionalized binding elements, enabling modular library assembly without protecting group manipulation .

Antibody–Drug Conjugate (ADC) Development: PEG4 Spacer for DAR Optimization and Aggression Mitigation

In ADC programs where hydrophobic payloads limit achievable drug-to-antibody ratio (DAR) due to aggregation, Mal-PEG4-Propargyl provides a monodisperse PEG4 linker segment that quantitatively improves conjugate solubility and reduces aggregation propensity, enabling higher DAR without precipitation . Published evidence demonstrates that the presence of a PEG4 fragment within the linker architecture can increase ADC cytotoxic potency by approximately 10-fold compared to linker constructs lacking this spacer element, primarily by alleviating steric hindrance that restricts lysosomal enzyme access to cleavable linker motifs . The maleimide group reacts with reduced interchain disulfides or engineered cysteine residues on the antibody, while the propargyl alkyne provides a CuAAC handle for subsequent payload or fluorophore attachment in a sequential, orthogonal workflow.

Stepwise Orthogonal Bioconjugation for Multifunctional Probe and Nanoparticle Construction

For research groups constructing dual-labeled biomolecular probes, functionalized nanoparticles, or surface-immobilized protein arrays, Mal-PEG4-Propargyl uniquely enables a two-step sequential conjugation strategy: (1) maleimide–thiol coupling to introduce the linker onto a cysteine-containing protein, peptide, or nanoparticle surface at pH 6.5–7.5, followed by purification; (2) CuAAC click chemistry with an azide-modified fluorophore, drug, or targeting ligand under copper catalysis . Unlike DBCO-based linkers where the click handle is constitutively reactive toward azides, the propargyl group remains chemically inert until Cu(I) is introduced, preventing premature consumption of the azide partner and enabling higher overall conjugate yields with fewer purification steps .

PROTAC and ADC Linker Library Synthesis Requiring Batch-to-Batch Reproducibility for Regulatory-Stage Development

When transitioning from discovery to preclinical development, procurement of monodisperse Mal-PEG4-Propargyl (PDI = 1.0, ≥95% purity by ¹H NMR and HPLC-MS) ensures that every synthetic batch produces chemically identical conjugate populations, eliminating the DC₅₀ drift and DAR heterogeneity caused by polydisperse PEG linkers (PDI > 1.01) that contain variable chain-length distributions . This batch-to-batch consistency is particularly critical for ADCs and PROTACs advancing toward IND-enabling studies, where regulatory agencies require demonstration of reproducible linker–payload conjugation stoichiometry and impurity profiles .

Quote Request

Request a Quote for Mal-PEG4-Propargyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.